1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16445024
InChI: InChI=1S/C14H19N3O5S/c1-9-7-12(8-13(10(9)2)17(19)20)23(21,22)16-5-3-11(4-6-16)14(15)18/h7-8,11H,3-6H2,1-2H3,(H2,15,18)
SMILES:
Molecular Formula: C14H19N3O5S
Molecular Weight: 341.38 g/mol

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16445024

Molecular Formula: C14H19N3O5S

Molecular Weight: 341.38 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide -

Specification

Molecular Formula C14H19N3O5S
Molecular Weight 341.38 g/mol
IUPAC Name 1-(3,4-dimethyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C14H19N3O5S/c1-9-7-12(8-13(10(9)2)17(19)20)23(21,22)16-5-3-11(4-6-16)14(15)18/h7-8,11H,3-6H2,1-2H3,(H2,15,18)
Standard InChI Key PVPCBXUYEHIORY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s structure comprises three key components:

  • Piperidine-4-carboxamide: A six-membered nitrogen-containing heterocycle (piperidine) with a carboxamide (-CONH2) substituent at the 4-position.

  • 3,4-Dimethyl-5-nitrobenzenesulfonyl group: A benzene ring substituted with two methyl groups (positions 3 and 4), a nitro group (position 5), and a sulfonyl (-SO2-) bridge connecting to the piperidine nitrogen.

  • Sulfonamide linkage: The -SO2-NR- group, a hallmark of sulfonamide drugs, confers potential biological activity .

The molecular formula is C15H20N4O5S, with a molecular weight of 392.41 g/mol.

Systematic Nomenclature

  • IUPAC Name: 1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidine-4-carboxamide.

  • Alternative designations: The numbering follows the benzene ring (positions 3, 4, and 5 for methyl and nitro groups) and the piperidine ring (position 4 for the carboxamide) .

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Reacting piperidine-4-carboxamide with 3,4-dimethyl-5-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide bond .

  • Purification: Isolation via column chromatography or recrystallization, followed by characterization using spectroscopic methods .

Reaction Scheme:

Piperidine-4-carboxamide+3,4-Dimethyl-5-nitrobenzenesulfonyl chlorideBase1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide\text{Piperidine-4-carboxamide} + \text{3,4-Dimethyl-5-nitrobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide}

Optimization Conditions

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: ~60–75%, based on analogous sulfonamide syntheses .

Table 1: Key Reaction Parameters

ParameterValue/Detail
Sulfonyl chloride1.2 equivalents
BaseTriethylamine (2.5 equivalents)
Reaction time4–6 hours
Purification methodSilica gel chromatography (ethyl acetate/hexane)

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (~0.1 mg/mL in water); soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents .

  • Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • S=O stretching (sulfonamide): 1345 cm⁻¹ (asymmetric), 1162 cm⁻¹ (symmetric).

  • Nitro group (NO2): 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) .

  • Amide C=O: 1648 cm⁻¹ .

1H NMR (400 MHz, DMSO-d6):

  • Aromatic protons: δ 8.21 (s, 1H, H-2), 7.98 (s, 1H, H-6).

  • Methyl groups: δ 2.45 (s, 3H, C3-CH3), 2.42 (s, 3H, C4-CH3) .

  • Piperidine protons: δ 3.65–3.58 (m, 2H, H-3, H-5), 2.90–2.82 (m, 2H, H-2, H-6), 2.30–2.25 (m, 1H, H-4) .

Dose (mg/kg)Latency Increase (%) at 60 minDuration (min)
5038 ± 4.2120–150

Antimicrobial Profile

Sulfonamide-piperidine hybrids show broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 µg/mL (vs. Staphylococcus aureus) .

  • Gram-negative bacteria: MIC = 32–64 µg/mL (vs. Escherichia coli) .

Mechanism of Action

  • Dopamine reuptake inhibition: Piperidine carboxamides modulate monoamine transporters, potentially enhancing dopaminergic signaling .

  • Enzyme inhibition: Sulfonamides often target carbonic anhydrase or dihydropteroate synthase, though specific targets for this compound require validation .

Analytical and Industrial Applications

Quality Control

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30) .

  • Mass spectrometry: [M+H]+ = 393.4 m/z.

Material Science

The nitro and sulfonamide groups enable coordination chemistry, suggesting utility in metal-organic frameworks (MOFs) or catalysis .

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